2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClNS . It has a molecular weight of 177.69 . It is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, transaminases are known to catalyze the conversion of aldehydes and ketones into amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources. It is known that the compound has a molecular weight of 177.69 . Other properties like boiling point, density, and melting point are not specified .Scientific Research Applications
Materials Science and Chemistry
- Conjugated Organic Ligands for Perovskites : A study by Wei et al. (2021) synthesized a selenophene-containing conjugated organic ligand, incorporating 3-methylthiophen-2-yl units, for use in two-dimensional halide perovskites. This innovation allows fine-tuning of the band offset between the perovskite and ligand, enhancing the performance and operational stability of devices like field-effect transistors and light-emitting diodes (Wei et al., 2021).
Synthetic Organic Chemistry
- Electrophilic Amination and Synthesis of Indazoles : The electrophilic amination of 2-aminophenyl ketoximes, involving compounds with structural similarities to 3-methylthiophen-2-yl units, showcases a metal-free approach to synthesizing heterocyclic compounds such as indazoles, demonstrating the versatility of this functional group in complex organic syntheses (Counceller et al., 2012).
Medicinal Chemistry and Drug Discovery
- Schiff Bases as Potential SARS-CoV-2 Inhibitors : Al‐Janabi et al. (2020) synthesized new Schiff bases using amines, including derivatives related to 3-methylthiophen-2-yl, showing promising antibacterial activity and potential as inhibitors against SARS-CoV-2's 3-chymotrypsin-like protease. This research highlights the compound's relevance in developing therapeutic agents (Al‐Janabi et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations to assess the corrosion inhibition performance of thiazole and thiadiazole derivatives, including those structurally related to 2-(3-Methylthiophen-2-yl)ethan-1-amine, demonstrating the potential of these compounds to protect against corrosion of iron in industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-5-9-7(6)2-4-8;/h3,5H,2,4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUYAMIIFGELDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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